![molecular formula C6H8ClNO B2781472 3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride CAS No. 1463934-80-6](/img/structure/B2781472.png)

3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

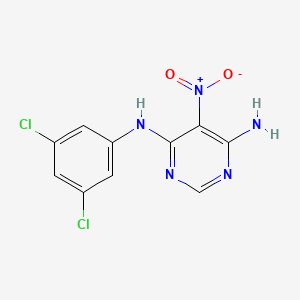

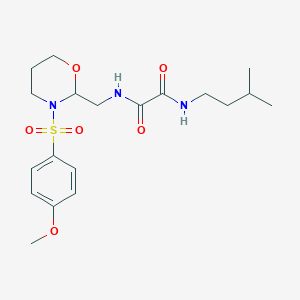

3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride is a chemical compound with the molecular formula C6H8ClNO and a molecular weight of 145.59 . It is a product intended for research use only.

Synthesis Analysis

The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives has been achieved through various methods. One such method involves the photochemical decomposition of CHF2-pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance . Another method involves a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones .Molecular Structure Analysis

The molecular structure of this compound contains a total of 18 bonds. There are 10 non-H bonds, 1 multiple bond, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, and 1 Pyrrolidine .Chemical Reactions Analysis

The 3-Azabicyclo[3.1.0]hexane ring system is a conformationally constrained bicyclic isostere for the piperidine motif and displays diverse biological activities . It has been synthesized through various chemical reactions, including intramolecular cyclopropanation, metal-catalyzed oxidative cyclization of 1,6-enynes, and cyclopropanation of N-allylamino acid dimethylamides using Ti (ii) reagents .Mechanism of Action

Target of Action

3-Azabicyclo[3.1.0]hexane (3-ABH) derivatives, such as 3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride, are often present in molecules capable of acting on various biological targets . These targets include serotonin, noradrenaline, and dopamine reuptake inhibitors . They also include protease inhibitors, which show antiviral properties .

Mode of Action

The exact mode of action of 3-Azabicyclo[31It’s known that the 3-abh fragment is often present in various natural and synthetic biologically active compounds . The compound may interact with its targets, leading to changes in their function.

Biochemical Pathways

The biochemical pathways affected by 3-Azabicyclo[31It’s known that 3-abh derivatives can influence various pathways due to their interaction with different biological targets . For instance, they can affect the serotonin, noradrenaline, and dopamine pathways by inhibiting their reuptake .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Azabicyclo[31It’s known that similar 3-abh derivatives show strong binding to plasma proteins and high human intestinal absorption values .

Result of Action

The molecular and cellular effects of 3-Azabicyclo[31It’s known that 3-abh derivatives can have various effects, such as cytotoxicity, antitumor activity, and antiviral properties .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Azabicyclo[31It’s known that the synthesis of 3-abh derivatives can be influenced by various factors, including the presence of an electron-donating group in the aromatic ring .

Properties

IUPAC Name |

3-azabicyclo[3.1.0]hexane-3-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO/c7-6(9)8-2-4-1-5(4)3-8/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKOYSCMKVHANS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1CN(C2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B2781393.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxyethoxy)propanamide](/img/structure/B2781394.png)

![1-(Propan-2-yl)-2-azaspiro[3.5]nonane](/img/structure/B2781395.png)

![Tert-butyl 3-[(2-chloroacetyl)amino]-3-(2-hydroxyethyl)azetidine-1-carboxylate](/img/structure/B2781398.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea](/img/structure/B2781399.png)

![2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-nitrobenzenesulfonamide](/img/structure/B2781405.png)

![6-[5-(3,3-Difluorocyclobutanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2781412.png)